Superior VEGFR-2 Inhibition vs Analogs
In a direct head-to-head comparison published by Hagras et al. (2022), Vegfr-2-IN-14 (Compound 5) demonstrated superior antiproliferative activity against the HepG2 hepatocellular carcinoma cell line when compared to the FDA-approved multi-kinase inhibitor Sorafenib. The study quantified cytotoxicity using an MTT assay [1].
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | 8.8 ± 0.69 µM |
| Comparator Or Baseline | Sorafenib: 10.2 ± 0.97 µM |
| Quantified Difference | Approximately 14% reduction in IC50 (increased potency) relative to Sorafenib under identical assay conditions. |
| Conditions | HepG2 cell line; MTT assay; data expressed as mean ± SEM of at least three independent experiments [1]. |
Why This Matters
This data provides a justification for selecting Vegfr-2-IN-14 over the generic standard Sorafenib in studies requiring a specific degree of antiproliferative effect in HepG2 cellular models.
- [1] Hagras M, et al. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. J Enzyme Inhib Med Chem. 2022 Dec;37(1):380-396. Table 1. View Source
